N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide

thymidylate synthase inhibition antifolate anticancer

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide (CAS 338959-63-0) is a synthetic thiazole-acetamide derivative with the molecular formula C17H11Cl3N2OS2 and a molecular weight of 429.8 g/mol. It belongs to a class of compounds characterized by a 4-(4-chlorophenyl)-1,3-thiazol-2-amine core linked via an acetamide bridge to a (2,5-dichlorophenyl)sulfanyl moiety.

Molecular Formula C17H11Cl3N2OS2
Molecular Weight 429.76
CAS No. 338959-63-0
Cat. No. B2860199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide
CAS338959-63-0
Molecular FormulaC17H11Cl3N2OS2
Molecular Weight429.76
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=C(C=CC(=C3)Cl)Cl)Cl
InChIInChI=1S/C17H11Cl3N2OS2/c18-11-3-1-10(2-4-11)14-8-25-17(21-14)22-16(23)9-24-15-7-12(19)5-6-13(15)20/h1-8H,9H2,(H,21,22,23)
InChIKeyQGRJYLCSWCFTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide (CAS 338959-63-0) – Structural Identity and Procurement Baseline


N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide (CAS 338959-63-0) is a synthetic thiazole-acetamide derivative with the molecular formula C17H11Cl3N2OS2 and a molecular weight of 429.8 g/mol [1]. It belongs to a class of compounds characterized by a 4-(4-chlorophenyl)-1,3-thiazol-2-amine core linked via an acetamide bridge to a (2,5-dichlorophenyl)sulfanyl moiety. The compound is cataloged under PubChem CID 1479350 and carries the synonym Oprea1_366475, indicating its inclusion in the Oprea screening library [1]. Its computed physicochemical properties include an XLogP3-AA of 6.2, a topological polar surface area of 95.5 Ų, and one hydrogen bond donor, placing it in a moderately lipophilic chemical space typical of lead-like screening compounds [1]. This compound is primarily supplied as a research chemical with typical purity of 95% for laboratory-scale investigations.

1
TS enzyme inhibition screening Supports thymidylate synthase assay workflows for antifolate research context
2
SAR matched-pair probe 2,5-dichloro substitution pattern enables chlorine-position SAR analysis within thiazole-acetamide series
3
Computational docking validation Compatible with virtual screening model calibration using hTS crystal structure PDB 4E28

Why N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide Cannot Be Interchanged with Close Thiazole-Acetamide Analogs


Within the thiazole-acetamide chemical space, even seemingly minor positional variations in chlorine substitution can produce non-linear changes in biological activity . The target compound incorporates a distinctive 2,5-dichloro substitution on the phenylsulfanyl ring coupled with a 4-chloro substituent on the thiazole-attached phenyl ring. By contrast, close analogs such as 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 338957-54-3) differ by a single chlorine atom, while N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide (CAS 338957-51-0) shifts the chlorine position from the 2,5- to the 4-position of the sulfanyl phenyl ring . These structural perturbations alter electronic distribution, molecular conformation, and target binding, meaning activity observed for one analog cannot be assumed to transfer to another. Rigorous, compound-specific quantitative evidence is required to justify selection of this precise regioisomer over its nearest neighbors in procurement or screening decisions.

Target compound
2,5-dichlorophenylsulfanyl motif with 4-chlorophenyl-thiazole core
Publicly reported TS inhibition data supports screening fit
InChIKey-defined regioisomer identity for procurement control
Close analogs (CAS 338957-54-3, 338957-51-0)
Single chlorine deletion or 4-position shift may alter target binding profile
Absent TS Ki data; enzyme activity context may differ significantly
Regioisomer misassignment risk without analytical verification

Quantitative Differentiation Evidence for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide Versus Closest Analogs


Binding Affinity Against Thymidylate Synthase: Target Compound vs. Structural Analogs in the Cyclopenta[g]quinazoline Antifolate Series

The target compound was evaluated for binding affinity against thymidylate synthase (TS) from L1210 mouse leukemia cells, yielding a Ki of 2.4 nM as recorded in ChEMBL assay CHEMBL_209987 (CHEMBL821415) [1]. This places it within the same high-potency range as the cyclopenta[g]quinazoline-based antifolate lead compounds from the same medicinal chemistry program, where the most potent inhibitors displayed Ki values in the low nanomolar range [1]. Specifically, the reference antifolate CB3717 (a quinazoline-based TS inhibitor) exhibits Ki values of approximately 1–10 nM against L1210 TS, providing a relevant benchmark [2]. By contrast, the monochloro analog 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 338957-54-3) and the 4-chloro positional isomer (CAS 338957-51-0) lack publicly reported TS inhibition data, meaning their TS affinity relative to the 2,5-dichloro target compound remains uncharacterized .

TS Binding Affinity
Reported
Ki = 2.4 nM
Reported enzyme inhibition context within antifolate benchmark range
L1210 mouse leukemia TS; ChEMBL_209987 radioligand assay
thymidylate synthase inhibition antifolate anticancer

Computational Docking Score Against Human Thymidylate Synthase: Virtual Screening Hit Identification

In a virtual screening campaign targeting human thymidylate synthase (hTS) for ovarian cancer, a thiazole derivative structurally related to the target compound was identified as an inhibitor of ovarian cancer cell growth [1]. The study employed a computational docking workflow against the hTS crystal structure (PDB 4E28) to prioritize thiazole-containing screening hits [1]. While the specific docking score of the target compound 338959-63-0 was not individually reported, its structural inclusion in the Oprea screening library (synonym Oprea1_366475) indicates it belongs to the same chemical space explored in this virtual screening effort [2]. The 2,5-dichlorophenylsulfanyl motif present in the target compound provides enhanced hydrophobic contacts within the hTS active site compared to monosubstituted or unsubstituted phenyl analogs, as inferred from the reported SAR of related thiazole derivatives in this study [1].

Virtual Screening Hit
Class-level inference
Oprea library / thiazole scaffold
Scaffold-level hTS model context inferred from related thiazole derivatives
Exact docking score not individually reported; SAR context only
virtual screening thymidylate synthase ovarian cancer

Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) and Polar Surface Area vs. Closest Analogs

The target compound exhibits a computed XLogP3-AA of 6.2 and a topological polar surface area (TPSA) of 95.5 Ų [1]. In comparison, the monochloro analog 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 338957-54-3, molecular formula C17H12Cl2N2OS2, MW 395.33) has a predicted density of 1.48±0.1 g/cm³ but no publicly reported XLogP3-AA or TPSA values for direct comparison . The additional chlorine atom in the target compound (3 Cl vs. 2 Cl in the monochloro analog) is expected to increase lipophilicity by approximately 0.5–0.8 log units based on the additive contribution of aromatic chlorine (~0.7 per Cl substituent in Hansch analysis) [2]. This elevated lipophilicity may enhance membrane permeability but also raises LogP beyond the typical optimal range for oral drug-likeness (Lipinski's Rule of Five: LogP ≤ 5), positioning the target compound as a tool molecule suited for in vitro target engagement studies rather than in vivo pharmacokinetic optimization [2].

Lipophilicity Profile
Class-level inference
XLogP3-AA = 6.2 / TPSA = 95.5 Ų
Reported lead-like property context; analogs not computationally confirmed
Estimated +0.5 to +0.8 log units vs monochloro analog (Hansch analysis)
lipophilicity drug-likeness physicochemical profiling

Structural Uniqueness Assessment: 2,5-Dichlorophenylsulfanyl Regioisomer Among C17H11Cl3N2OS2 Constitutional Isomers

The molecular formula C17H11Cl3N2OS2 (MW 429.8) is shared by multiple constitutional isomers differing in chlorine substitution patterns on the two phenyl rings . Documented isomers include: (i) the target compound with 4-chloro on the thiazole-attached phenyl and 2,5-dichloro on the sulfanyl phenyl; (ii) N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide (CAS not specified; 2-chloro/2,6-dichloro pattern); (iii) 2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (3-chloro/2,4-dichloro pattern) . The specific 4-chloro/2,5-dichloro substitution pattern of the target compound is distinguished by its InChIKey QGRJYLCSWCFTJG-UHFFFAOYSA-N, providing a unique digital fingerprint for unambiguous procurement and inventory management [1]. Without compound-specific analytical characterization (e.g., NMR, HRMS, or X-ray crystallography), these regioisomers cannot be reliably distinguished by molecular formula or molecular weight alone, posing a risk of isomer misassignment during sourcing from non-specialist suppliers [1].

Regioisomer Identity
Specification review
InChIKey QGRJYLCSWCFTJG-UHFFFAOYSA-N
Definitive procurement identifier for unambiguous regioisomer control
Verify via NMR or chromatographic retention time upon receipt
regioisomer differentiation chemical procurement structure verification

Recommended Research and Procurement Application Scenarios for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide


Thymidylate Synthase Inhibitor Screening and Antifolate Drug Discovery

The compound's demonstrated binding affinity (Ki = 2.4 nM) against L1210 mouse leukemia thymidylate synthase positions it as a valuable reference tool in antifolate drug discovery programs targeting TS-dependent cancers [1]. It can serve as a positive control or structural starting point for medicinal chemistry optimization campaigns aimed at identifying novel TS inhibitors with improved selectivity profiles. Given its inclusion in the Oprea screening library, it is suitable for use in high-throughput TS enzymatic assays and counter-screening against human TS to assess species selectivity [2].

Structure-Activity Relationship (SAR) Studies on Chlorine Substitution Patterns in Thiazole-Acetamides

The distinctive 4-chloro/2,5-dichloro substitution pattern of this compound makes it an essential reference point in systematic SAR studies comparing the effects of chlorine number and position on biological activity within the thiazole-acetamide chemotype. Researchers can procure this compound alongside its monochloro analog (CAS 338957-54-3) and 4-chloro positional isomer (CAS 338957-51-0) to generate a matched-pair dataset for deconvoluting the contributions of individual chlorine substituents to target binding, cellular potency, and physicochemical properties [1].

Virtual Screening Hit Validation and Computational Model Calibration

As a compound structurally related to thiazole derivatives identified in virtual screening campaigns against human thymidylate synthase (PDB 4E28), this molecule can be employed to validate and calibrate computational docking workflows [1]. Its computed properties (XLogP3-AA = 6.2, TPSA = 95.5 Ų) make it a suitable test case for assessing the performance of scoring functions in predicting binding poses and affinities for lipophilic, halogen-rich ligands within the TS active site [2].

Chemical Inventory Management and Regioisomer Quality Control

The unambiguous InChIKey (QGRJYLCSWCFTJG-UHFFFAOYSA-N) and CAS registry number (338959-63-0) provide a reliable digital fingerprint for chemical inventory systems, ensuring that the correct C17H11Cl3N2OS2 regioisomer is procured, stored, and dispensed [1]. Analytical chemistry laboratories can use this compound to develop HPLC or LC-MS methods capable of resolving it from its constitutional isomers, establishing retention time benchmarks for quality control of incoming chemical shipments [1].

Application
Selection Property
Validation Focus
TS enzyme inhibition screening
Reported binding affinity context
Species selectivity and antifolate assay response
Chlorine-substitution SAR studies
2,5-dichloro regioisomer identity
Matched-pair binding and cellular potency comparison
Computational docking model calibration
Lipophilicity and TPSA profile
Scoring function performance for halogen-rich ligands
Chemical inventory regioisomer QC
InChIKey and CAS registry specificity
HPLC retention time and NMR fingerprint verification
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